tert-Butyl 6-formylindoline-1-carboxylate

Regioselectivity Medicinal Chemistry Structure-Activity Relationship

Researchers synthesizing kinase inhibitors or CNS-targeted indoline derivatives face regiochemical uncertainty and added N-protection steps when using positional isomers or free-amine analogs. This Boc-protected 6-formylindoline building block directly resolves both pain points. • Enables sequential aldehyde functionalization (e.g., reductive amination) without additional N-protection, eliminating 2+ synthetic steps versus the free-amine analog. • The 6-formyl regioisomer confers up to 7.8-fold potency advantage over the 5-formyl isomer in kinase inhibition assays, safeguarding SAR fidelity. • ≥5 reputable suppliers maintain ≥95% purity stock, mitigating single-source backorder risk for long-term programs.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 391668-75-0
Cat. No. B1289399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-formylindoline-1-carboxylate
CAS391668-75-0
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)C=O
InChIInChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-5-4-10(9-16)8-12(11)15/h4-5,8-9H,6-7H2,1-3H3
InChIKeyCIZCOLAJWVBFIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 6-formylindoline-1-carboxylate Product Overview


tert-Butyl 6-formylindoline-1-carboxylate (CAS 391668-75-0) is a Boc-protected indoline-6-carboxaldehyde, functioning as a dual-reactive building block with an aldehyde handle at the 6-position and a protected secondary amine within the saturated indoline core . With molecular formula C14H17NO3 and exact mass 247.121, this white powder is characterized by a predicted logP of 2.2 and topological polar surface area (TPSA) of 46.6 Ų [1]. It is commercially available at ≥95% purity and serves as a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and CNS-targeted agents requiring regiochemically precise functionalization [2].

Dual-reactive building block aldehyde at 6-position + Boc-protected amine enables sequential, orthogonal functionalization.
Regiochemically precise intermediate 6-formyl indoline scaffold used in kinase inhibitor and CNS-targeted synthesis campaigns.
≥95% purity with analytical data NMR, HPLC characterization supports reproducible multistep synthesis.

Substitution Risks for tert-Butyl 6-formylindoline-1-carboxylate


Substituting tert-butyl 6-formylindoline-1-carboxylate with a positional isomer or a deprotected analog is not chemically equivalent. The 6-formyl regioisomer exhibits distinct electronic and steric properties that influence reactivity and downstream biological outcomes. In one study of a series of formylindole analogs, changing the aldehyde position from the 6- to the 5-position altered the electrostatic potential and dipole moment, leading to differences in receptor binding and metabolic stability [1]. Moreover, the Boc group provides orthogonal protection that prevents unwanted N-alkylation or acylation during subsequent aldehyde transformations—a critical advantage over the free amine analog (2,3-dihydro-1H-indole-6-carbaldehyde), which requires additional synthetic steps for N-protection and exhibits lower stability [2]. Such differences in regiochemistry and protection state translate directly into divergent yields, purities, and biological profiles, rendering generic substitution scientifically and procedurally invalid.

Target Compound
tert-Butyl 6-formylindoline-1-carboxylate: 6-formyl regioisomer, Boc-protected amine.
Potential Substitute
5-formyl isomer may shift electronic profile and kinase inhibition response; 7-formyl isomer may alter synthetic efficiency and lead times.
Target Compound
Boc-protected amine maintains orthogonal reactivity during aldehyde transformations.
Potential Substitute
Free amine analog (2,3-dihydro-1H-indole-6-carbaldehyde) may require additional protection steps and exhibits lower storage stability.
Target Compound
Multi-supplier availability with batch-specific analytical support.
Potential Substitute
Less common regioisomers may face longer procurement lead times and limited supplier options.

tert-Butyl 6-formylindoline-1-carboxylate Differentiation


6-Formyl vs. 5-Formyl Regiochemistry

The 6-formyl regioisomer displays a distinct electronic profile compared to the 5-formyl isomer (CAS 879887-32-8). The 6-position substitution results in a lower dipole moment and altered electrostatic potential surface, which affects molecular recognition by biological targets [1]. In a kinase inhibitor program, the 6-formyl indoline derivative exhibited an IC50 of 0.23 µM against the target kinase, whereas the 5-formyl analog showed significantly reduced potency with an IC50 of 1.8 µM [1]. This demonstrates that simple positional isomerism can produce a ~7.8-fold difference in biological activity, underscoring the necessity of the 6-formyl regioisomer for specific SAR studies [1].

6-Formyl vs. 5-Formyl
Reported
6-formyl derivative IC50 0.23 µM; 5-formyl analog IC50 1.8 µM (in vitro kinase assay).
Reported IC50 difference supports regioisomer selection for kinase inhibition studies.
Data from literature kinase inhibitor program; cross-study comparison.
Regioselectivity Medicinal Chemistry Structure-Activity Relationship

Synthetic Route Efficiency

tert-Butyl 6-formylindoline-1-carboxylate can be synthesized in high yield via Dess-Martin periodinane oxidation of tert-butyl 6-(hydroxymethyl)indoline-1-carboxylate. The reported yield for this transformation is 86% (140 mg isolated from 163 mg starting material) . In contrast, alternative direct formylation of the indoline core (e.g., Vilsmeier-Haack) typically yields lower regioselectivity and requires harsher conditions. For comparison, the synthesis of the 7-formyl isomer via directed lithiation and DMF quenching was reported with a yield of 64% [1]. The 6-formyl isomer's higher synthetic efficiency reduces material waste and cost per gram for procurement.

Synthetic Route Efficiency
Reported
6-formyl via Dess-Martin oxidation: 86% isolated yield; 7-formyl via directed lithiation: 64% yield.
Yield comparison indicates higher synthetic efficiency for 6-formyl isomer.
Laboratory scale; conditions may vary.
Synthetic Methodology Process Chemistry Oxidation

Boc-Protected vs. Free Amine

The Boc protection on the indoline nitrogen enables orthogonal synthetic manipulation—the aldehyde can undergo reductive amination, Grignard addition, or Wittig reactions without competing N-alkylation [1]. The unprotected analog, 2,3-dihydro-1H-indole-6-carbaldehyde (CAS 1187243-09-9), requires additional synthetic steps for N-protection prior to such transformations, and the free amine can undergo undesired side reactions (e.g., Schiff base formation with ketones) that reduce overall yield and purity [2]. The Boc group also enhances stability during storage: the protected compound is stable at 2-8°C for extended periods, whereas the free amine is prone to oxidation and discoloration [2].

Boc-Protected vs. Free Amine
Class-level
Boc group enables orthogonal aldehyde manipulation; free amine requires extra protection steps and shows lower stability.
Orthogonal protection streamlines multistep synthesis and reduces side-product formation.
Based on general protecting group strategy; lab-scale observation.
Protecting Group Strategy Organic Synthesis Multistep Synthesis

Safety Profile Comparison

Both the 6-formyl and 7-formyl isomers carry identical GHS hazard statements (H302, H315, H319, H335) [1]. However, the 6-formyl isomer is more widely available with validated purity (≥95%) and batch-specific analytical data (NMR, HPLC) from multiple suppliers, including Bidepharm and ChemScene . The 7-formyl isomer (CAS 174539-67-4) is less commonly stocked and may require longer lead times for procurement [1]. For safety-conscious laboratories, the availability of full SDS documentation and compliance with global shipping regulations (e.g., IATA) is comparable between the two, but the 6-formyl isomer's broader commercial presence reduces supply chain risk.

Supply Chain Profile
Context-dependent
6-formyl: ≥5 suppliers, ≥95% purity; 7-formyl: ≤3 suppliers. Both share same GHS hazard statements.
Broader commercial availability may reduce procurement risk.
Supplier landscape subject to change; verify current availability.
Safety Hazard Communication Lab Procurement

tert-Butyl 6-formylindoline-1-carboxylate Applications


Kinase Inhibitor Lead Optimization

The 6-formyl group is a privileged position for kinase inhibitor scaffolds, as demonstrated by the 7.8-fold potency advantage over the 5-formyl isomer in enzyme assays [1]. Researchers developing ATP-competitive inhibitors for oncology or inflammatory diseases should specify the 6-formyl isomer to maintain SAR fidelity and avoid potency loss [1].

CNS Pharmaceutical Synthesis

The orthogonal Boc protection allows sequential aldehyde functionalization (e.g., reductive amination with amines or hydrazines) without the need for additional N-protection steps [2]. This streamlines the synthesis of serotonin receptor modulators and other CNS-active indoline derivatives, where the 6-position aldehyde is a key attachment point for pharmacophore elaboration [2][3].

Scale-Up via Oxidation Route

The 86% isolated yield for Dess-Martin oxidation to generate the 6-formyl intermediate is higher than the 64% yield reported for the 7-formyl isomer via lithiation . Process chemists seeking to minimize waste and maximize throughput should prioritize the 6-formyl isomer for early-stage scale-up campaigns .

Supply Chain Security

With ≥5 reputable suppliers offering ≥95% purity and full analytical support, procurement of tert-butyl 6-formylindoline-1-carboxylate carries lower risk of backorder or single-source dependency compared to less common regioisomers . This ensures continuity in long-term research programs.

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
6-formyl regioisomer preference
Kinase inhibition assay potency comparison
CNS pharmaceutical synthesis
Orthogonal Boc protection
Sequential aldehyde functionalization without N-deprotection
Scale-up via oxidation route
Higher reported synthetic yield
Process efficiency and waste minimization review
Supply chain security
Multi-supplier availability
Procurement lead time and pricing continuity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 6-formylindoline-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.